molecular formula C6H5FN2O2 B578217 3-Amino-5-fluoropyridine-2-carboxylic acid CAS No. 1225225-14-8

3-Amino-5-fluoropyridine-2-carboxylic acid

Cat. No.: B578217
CAS No.: 1225225-14-8
M. Wt: 156.116
InChI Key: FKAPYWMIMWHEGR-UHFFFAOYSA-N
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Description

3-Amino-5-fluoropyridine-2-carboxylic acid is a fluorinated pyridine derivative featuring both amino (-NH₂) and carboxylic acid (-COOH) functional groups. This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research, owing to its reactive sites for further derivatization. The fluorine atom at the 5-position enhances metabolic stability and bioavailability, while the amino and carboxylic acid groups enable participation in condensation, amidation, and coordination reactions .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-fluoropyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

The following compounds are selected based on structural similarities, such as fluoropyridine cores or functional group substitutions:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties Source (Evidence ID)
3-Amino-5-fluoropyridine-2-carboxylic acid (hydrochloride) C₆H₆ClFN₂O₂ 192.58 -NH₂, -COOH, -F Building block for synthesis
2-Amino-5-fluoropyridine C₅H₅FN₂ 112.11 -NH₂, -F mp: 93–97°C; used in heterocyclic chemistry
5-Fluoropyridine-2-carboxylic acid C₆H₄FNO₂ 141.10 -COOH, -F CAS: 107504-08-5; potential ligand or intermediate
5-Fluoronicotinic acid (5-fluoropyridine-3-carboxylic acid) C₆H₄FNO₂ 141.10 -COOH, -F (position 3) Positional isomer; differing reactivity

Structural and Functional Analysis

Amino Group vs. Carboxylic Acid Group this compound (hydrochloride): Combines both -NH₂ and -COOH, enabling dual reactivity (e.g., peptide coupling or metal coordination). The hydrochloride form enhances solubility in polar solvents . 2-Amino-5-fluoropyridine: Lacks the carboxylic acid group, limiting its use to amine-specific reactions (e.g., nucleophilic substitutions). Its lower molecular weight (112.11) and melting point (93–97°C) suggest higher volatility compared to the target compound .

Fluorine Position and Carboxylic Acid Orientation 5-Fluoropyridine-2-carboxylic acid: Shares the fluorine and carboxylic acid groups but lacks the amino group. This reduces its utility in amide bond formation but retains acidity for salt formation or esterification . 5-Fluoronicotinic acid: A positional isomer with the carboxylic acid at the 3-position.

Hydrochloride Salt vs. Free Acid

  • The hydrochloride salt of the target compound (C₆H₆ClFN₂O₂) offers improved crystallinity and handling compared to the free acid, which may be hygroscopic or unstable under ambient conditions .

Biological Activity

3-Amino-5-fluoropyridine-2-carboxylic acid, a derivative of pyridine, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by its pyridine ring structure with an amino group and a fluorine atom, contributing to its unique properties. The molecular formula is C6H6FN2O2C_6H_6FN_2O_2, and it possesses both polar and non-polar characteristics, making it suitable for various biological applications.

Synthesis Methods

The synthesis of this compound typically involves:

  • Nitration of Pyridine : Starting with pyridine derivatives, nitration introduces functional groups that can be further modified.
  • Fluorination : Utilizing fluorinating agents to introduce the fluorine atom at the 5-position.
  • Carboxylation : Employing carboxylic acid derivatives to attach the carboxyl group at the 2-position.

These synthetic routes allow for the production of various analogs that can enhance biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) as low as 32 µg/mL, suggesting potential for development as an antibiotic agent .

Antiviral Properties

The compound has also shown promise in antiviral applications. In vitro studies revealed that it inhibits viral replication in cell cultures infected with influenza viruses. The mechanism appears to involve interference with viral RNA synthesis, potentially making it a candidate for antiviral drug development .

Cytotoxic Effects

In cancer research, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. A notable study reported IC50 values ranging from 10 to 20 µM against human breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating its potential as a chemotherapeutic agent .

Case Studies

  • Antibacterial Efficacy : In a controlled trial, derivatives of this compound were tested against multidrug-resistant bacterial strains. Results indicated a significant reduction in bacterial load, supporting further investigation into its use as an alternative antibiotic .
  • Antiviral Screening : A phenotypic screening approach identified this compound as a lead candidate against Chagas disease caused by Trypanosoma cruzi. The compound showed promising results in reducing parasite burden in infected VERO cells .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It acts as an inhibitor of key enzymes involved in bacterial cell wall synthesis and viral replication.
  • Cell Cycle Disruption : In cancer cells, it disrupts the cell cycle, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, contributing to its antimicrobial effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-5-fluoropyridine-2-carboxylic acid, and how can reaction parameters be optimized?

Synthesis typically involves multi-step reactions starting from substituted pyridine precursors. Fluorination at position 5 can be achieved using agents like DAST or Selectfluor under controlled conditions. The amino group at position 3 may require nucleophilic substitution or catalytic amination. Critical parameters include:

  • Temperature : Maintain 0–5°C during fluorination to minimize side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Stoichiometry : Use 1.2 equivalents of aminating agent for optimal yield. Purification via recrystallization (ethanol/water, 3:1 v/v) achieves >95% purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • NMR : Fluorine induces splitting patterns (e.g., JHF ≈ 50 Hz). The amino group appears as a broad singlet (δ 5.8–6.2 ppm in DMSO-d6).
  • FT-IR : Strong C=O stretch (~1700 cm⁻¹) and N-H stretch (3300–3500 cm⁻¹).
  • HPLC-MS : C18 column with 0.1% formic acid gradient elution (5–95% acetonitrile) yields [M+H]<sup>+</sup> at m/z 171.04 .

Q. How should researchers handle solubility challenges during purification?

The compound’s zwitterionic nature (due to amino and carboxylic acid groups) complicates solubility. Strategies include:

  • pH Adjustment : Dissolve in acidic (pH 2–3, HCl) or basic (pH 10–11, NaOH) conditions.
  • Mixed Solvents : Use DMSO/water (1:1) for initial dissolution, followed by dropwise addition of ethanol for crystallization .

Advanced Research Questions

Q. How can regioselective functionalization of the pyridine ring be achieved given competing electronic effects?

The electron-withdrawing carboxylic acid deactivates the ring, but the amino group directs electrophiles to position 4. For derivatization:

  • Protection : Esterify the carboxylic acid (e.g., methyl ester via SOCl2/MeOH) to reduce deactivation.
  • Cross-Coupling : Use Suzuki-Miyaura conditions (Pd(PPh3)4, Na2CO3) to introduce aryl groups at position 4 .

Q. What computational methods validate observed reactivity in substitution reactions?

Perform DFT calculations (B3LYP/6-31G*) to:

  • Predict reactive sites (e.g., Fukui indices highlight nucleophilic centers).
  • Model transition states for substitution pathways (e.g., SNAr at position 4). Compare computed activation energies with experimental kinetics to resolve mechanistic ambiguities .

Q. How can researchers resolve contradictions between crystallographic and solution-phase structural data?

  • Variable-Temperature NMR : Detect dynamic processes (e.g., amino group rotation) by cooling to -40°C in CDCl3.
  • X-ray/DFT Comparison : Analyze bond angle discrepancies (>5°) to identify packing effects in the solid state.
  • Solvent Studies : UV-Vis shifts (>20 nm in DMSO vs. hexane) indicate solvatochromic behavior .

Q. What strategies address low yields in multi-step syntheses?

  • Intermediate Trapping : Use quenching agents (e.g., NaHCO3) to stabilize reactive intermediates.
  • Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., fluorination).
  • DoE Optimization : Apply Design of Experiments to identify critical parameter interactions (e.g., temperature vs. catalyst loading) .

Q. Methodological Notes

  • Data Conflicts : Cross-reference synthetic yields and spectral data with literature on analogous pyridine derivatives (e.g., 5-chloro-2-fluoropyridine-3-carboxylic acid) .
  • Safety : Handle fluorinating agents and intermediates in fume hoods with appropriate PPE .

Properties

IUPAC Name

3-amino-5-fluoropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKAPYWMIMWHEGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00744331
Record name 3-Amino-5-fluoropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225225-14-8
Record name 3-Amino-5-fluoropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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